

A Technical Guide to the Spectroscopic Data of Threonyl-Glycine (Thr-Gly)

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Compound of Interest

Compound Name: *H-Thr-Gly-OH*

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Abstract: This document provides a detailed technical guide to the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of the dipeptide threonyl-glycine (Thr-Gly). Due to the limited availability of a complete, publicly accessible experimental dataset for threonyl-glycine, this guide presents predicted spectroscopic values. These predictions are derived from the experimental data of the constituent amino acids, L-threonine and glycine, and established principles of peptide spectroscopy. This guide also includes comprehensive experimental protocols for acquiring NMR and IR spectra for dipeptides and a workflow for spectroscopic analysis, serving as a valuable resource for researchers in structural biology and drug development.

Introduction

Threonyl-glycine (Thr-Gly) is a dipeptide composed of L-threonine and glycine residues linked by a peptide bond. As with all peptides, its biological function is intrinsically linked to its three-dimensional structure and chemical properties. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques essential for elucidating the structural and electronic characteristics of such biomolecules. NMR spectroscopy provides atomic-level information on molecular structure, conformation, and dynamics, while IR spectroscopy offers insights into the vibrational modes of functional groups, which are sensitive to hydrogen bonding and secondary structure.

This guide aims to provide a predictive but thorough overview of the ^1H NMR, ^{13}C NMR, and IR spectroscopic features of threonyl-glycine to aid in its characterization.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following NMR data are predicted based on the known chemical shifts of free L-threonine and glycine in aqueous solutions, with adjustments to account for the formation of the peptide bond. The formation of the amide linkage causes characteristic shifts in the signals of the α -carbons and α -protons adjacent to the bond.

Predicted ^1H NMR Data for Threonyl-Glycine

The ^1H NMR spectrum is predicted for a sample dissolved in deuterium oxide (D_2O), a common solvent for biomolecular NMR. In D_2O , labile protons such as those on amine ($-\text{NH}_3^+$), carboxyl ($-\text{COOH}$), and hydroxyl ($-\text{OH}$) groups will exchange with deuterium and become invisible in the spectrum. The amide proton (Thr N-H) will also exchange, albeit more slowly, and is typically not observed without specialized techniques (e.g., using a $\text{H}_2\text{O}/\text{D}_2\text{O}$ mixture).

Table 1: Predicted ^1H NMR Chemical Shifts and Multiplicities for Threonyl-Glycine in D_2O

| Atom Assignment | Predicted Chemical Shift (δ , ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
|--------------------------------|--|------------------------|--|--|
| Threonine Residue (N-terminus) | | | | |
| α -H | ~3.7 - 3.9 | Doublet (d) | $J(H\alpha, H\beta) \approx 4-5$ | Shifted slightly downfield from free threonine (~3.6 ppm) upon peptide bond formation. |
| β -H | ~4.1 - 4.3 | Multiplet (m) | $J(H\beta, H\alpha) \approx 4-5$, $J(H\beta, H\gamma) \approx 6-7$ | Complex splitting due to coupling with both α -H and γ -CH ₃ . |
| γ -CH ₃ | ~1.2 - 1.4 | Doublet (d) | $J(H\gamma, H\beta) \approx 6-7$ | |
| Glycine Residue (C-terminus) | | | | |
| α -CH ₂ | ~3.7 - 3.8 | Singlet (s) | N/A | Shifted slightly upfield from free glycine (~3.55 ppm). ^[1] May appear as a multiplet if the two protons become diastereotopic. |

Note: Chemical shifts are referenced to an internal standard like DSS or TSP at 0.00 ppm. Actual values can vary with pH and temperature.

Predicted ^{13}C NMR Data for Threonyl-Glycine

The predicted ^{13}C chemical shifts are based on data from the Biological Magnetic Resonance Bank (BMRB) for L-threonine and glycine.[2] The formation of the peptide bond significantly affects the carbonyl carbon of the N-terminal residue and the α -carbons of both residues.

Table 2: Predicted ^{13}C NMR Chemical Shifts for Threonyl-Glycine in D_2O

| Atom Assignment | Predicted Chemical Shift (δ , ppm) | Notes |
|--------------------------------|--|--|
| Threonine Residue (N-terminus) | | |
| C=O (Amide) | ~172 - 175 | Shifted upfield compared to the carboxyl carbon of free threonine (~175.7 ppm).[2] |
| C α | ~61 - 63 | Similar to free threonine (~63.2 ppm).[2] |
| C β | ~68 - 70 | Similar to free threonine (~68.7 ppm).[2] |
| C γ (CH_3) | ~21 - 23 | Similar to free threonine (~22.2 ppm). |
| Glycine Residue (C-terminus) | | |
| C=O (Carboxyl) | ~174 - 176 | Similar to the carboxyl carbon of free glycine (~175.2 ppm). |
| C α | ~43 - 45 | Similar to free glycine (~44.1 ppm). |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of a peptide is dominated by the characteristic vibrations of the amide bond, known as the Amide I and Amide II bands. Other functional groups also provide key absorption bands. The data presented here are for a solid-state sample (e.g., in a KBr pellet).

Table 3: Predicted Characteristic IR Absorption Bands for Threonyl-Glycine

| Frequency Range (cm ⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
|-------------------------------------|---------------|--------------------------|---|
| 3200 - 3500 | Strong, Broad | O-H Stretch | Hydroxyl group of Threonine and Carboxylic Acid O-H |
| 3000 - 3300 | Strong, Broad | N-H Stretch | Primary amine (-NH ₃ ⁺) of Threonine |
| 2850 - 3000 | Medium | C-H Stretch | Aliphatic C-H bonds in both residues |
| ~1700 - 1730 | Strong | C=O Stretch | Carboxylic acid of Glycine |
| ~1630 - 1680 | Strong | C=O Stretch | Amide I band (from the Thr-Gly peptide bond) |
| ~1510 - 1580 | Strong | N-H Bend, C-N Stretch | Amide II band (from the Thr-Gly peptide bond) |
| ~1580 - 1650 | Medium-Strong | N-H Asymmetric Bend | Primary amine (-NH ₃ ⁺) |
| ~1480 - 1550 | Medium | N-H Symmetric Bend | Primary amine (-NH ₃ ⁺) |
| ~1400 - 1450 | Medium | C-H Bend | CH ₂ and CH ₃ groups |
| ~1300 - 1420 | Medium-Strong | C-O-H Bend / O-H...O | Carboxylic acid dimer hydrogen bonding |
| 1000 - 1300 | Medium-Strong | C-O Stretch, C-N Stretch | C-O of Threonine, C-N of amine and amide |

Note: The Amide I and II bands are particularly sensitive to the peptide's secondary structure and hydrogen-bonding environment.

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a dipeptide such as threonyl-glycine.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve 2-5 mg of the lyophilized peptide in 500-600 μL of deuterium oxide (D_2O , 99.9%). For observation of amide protons, use a 90% H_2O / 10% D_2O mixture.
 - Add a small, known amount of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3- d_4 acid sodium salt (TSP), for chemical shift referencing (0.00 ppm).
 - Adjust the pH of the sample to a desired value (e.g., pH 7.4) using dilute NaOD or DCl in D_2O . Note that pH meter readings in D_2O should be corrected ($\text{pD} = \text{pH reading} + 0.4$).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Use a high-field NMR spectrometer (≥ 500 MHz) for better signal dispersion.
 - Tune and match the probe for the desired nuclei (^1H and ^{13}C).
 - Lock the spectrometer on the deuterium signal from the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent or reference signal.
- Data Acquisition:
 - 1D ^1H Spectrum: Acquire a standard 1D proton spectrum. Use solvent suppression techniques (e.g., presaturation) to attenuate the large residual HDO signal.

- 1D ^{13}C Spectrum: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required due to the low natural abundance of ^{13}C .
- 2D Correlation Spectra (Optional but Recommended):
 - COSY (Correlation Spectroscopy): To identify scalar-coupled protons (e.g., $\text{H}\alpha$ - $\text{H}\beta$ in threonine).
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, confirming assignments.

FTIR Spectroscopy Protocol (KBr Pellet Method)

This protocol is suitable for solid peptide samples.

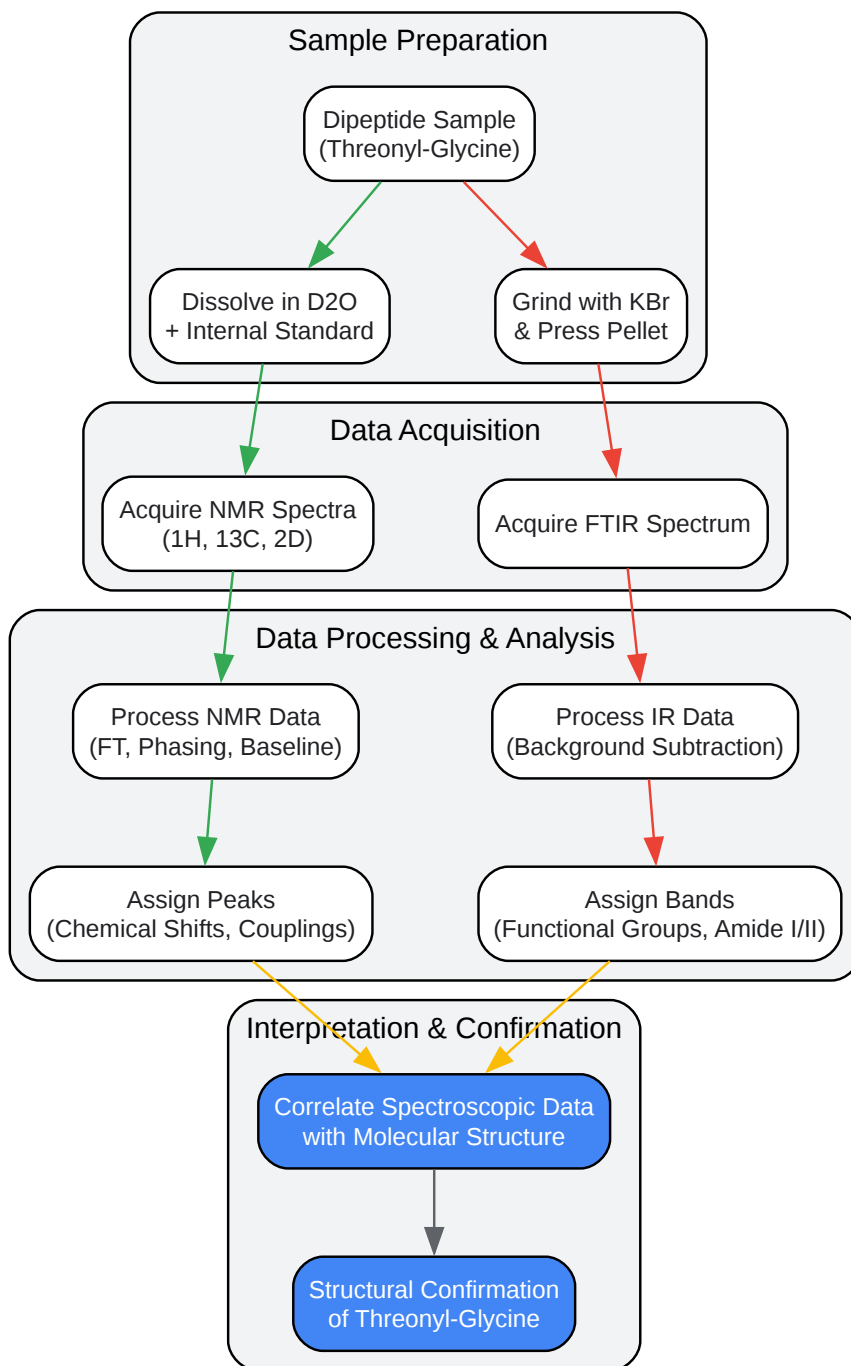
- Sample Preparation:
 - Gently heat FTIR-grade potassium bromide (KBr) powder in an oven (e.g., at 100 °C) to ensure it is completely dry, then cool in a desiccator.
 - In an agate mortar, grind 1-2 mg of the dry peptide sample to a very fine powder.
 - Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample by gentle grinding until the mixture is homogeneous.
 - Transfer the powder mixture to a pellet-pressing die.
- Pellet Formation:
 - Place the die into a hydraulic press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A clear pellet indicates good sample dispersion and minimizes light scattering.
- Data Acquisition:
 - Place the KBr pellet into the sample holder of the FTIR spectrometer.

- Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
- Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
- The final spectrum is typically presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a dipeptide using NMR and IR spectroscopy.

General Workflow for Dipeptide Spectroscopic Analysis

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Caption: Workflow for dipeptide analysis using NMR and IR spectroscopy.

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